(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid
描述
属性
IUPAC Name |
3-(4-sulfamoylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUHTUYJZYWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588632 | |
| Record name | 3-(4-Sulfamoylphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147723-92-0 | |
| Record name | 3-(4-Sulfamoylphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and acrylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-aminobenzenesulfonamide is first dissolved in a suitable solvent, such as ethanol or water. Acrylic acid is then added to the solution, and the mixture is heated to promote the reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Pharmaceutical Development
Overview:
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is being investigated for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively.
Applications:
- Anti-inflammatory Activity: The compound has shown promise in inhibiting enzymes involved in the inflammatory response, particularly cyclooxygenase-2 (COX-2), which is crucial for developing anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit enhanced COX-2 selectivity over COX-1, reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties: The compound's ability to inhibit specific enzymes linked to cancer cell proliferation makes it a candidate for developing anticancer therapies. Studies have demonstrated that modifications of this compound can lead to improved efficacy against various tumor cell lines .
Case Study:
A study involving the synthesis of derivatives of this compound revealed that certain modifications led to compounds with significantly higher anti-inflammatory activity in vivo compared to traditional NSAIDs .
Biochemical Research
Overview:
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and biological pathways.
Applications:
- Enzyme Inhibition Studies: The compound has been evaluated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its unique functional groups allow it to bind selectively to target enzymes, providing insights into enzyme mechanisms .
- Biochemical Assays: Researchers utilize this compound in assays to understand the biochemical pathways involved in disease processes, aiding in the identification of potential therapeutic targets .
Organic Synthesis
Overview:
The compound is recognized as an essential building block in organic synthesis, facilitating the creation of more complex molecules.
Applications:
- Synthesis of Novel Compounds: this compound is employed in synthesizing various derivatives that possess unique chemical properties and biological activities .
- Chemical Modifications: Its structure allows for various chemical modifications, including oxidation and reduction reactions, leading to the formation of new compounds with potential applications in pharmaceuticals and materials science .
Material Science
Overview:
In material science, this compound is explored for its unique properties that can enhance material formulations.
Applications:
- Polymer Development: The compound is utilized in developing advanced polymers due to its ability to improve mechanical properties and resistance to environmental factors .
- Coatings and Composites: Its incorporation into coatings can enhance durability and protective qualities against oxidative stress and other environmental challenges .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | COX-2 Inhibition | 0.5 | |
| Indomethacin | COX-2 Inhibition | 0.25 | |
| Meloxicam | COX-2 Inhibition | 0.23 |
作用机制
The mechanism of action of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
The pharmacological and physicochemical properties of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid are best understood in comparison to structurally related acrylate derivatives. Below is a detailed analysis of key analogs:
Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₉H₉NO₄S | 227.23 g/mol | 4-(aminosulfonyl)phenyl | High polarity, hydrogen-bond donor/acceptor |
| (2E)-3-(4-Acetylphenyl)acrylic acid | C₁₁H₁₀O₃ | 190.20 g/mol | 4-acetylphenyl | Moderate polarity, ketone group |
| (2E)-3-[5-(2,4-difluorophenyl)furan-2-yl]acrylic acid | C₁₃H₉F₂O₃ | 266.21 g/mol | 2-furyl, 2,4-difluorophenyl | Lipophilic, halogen-enhanced binding |
| (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid | C₁₁H₁₂O₅ | 224.21 g/mol | 4-hydroxy-3,5-dimethoxyphenyl | Antioxidant potential, natural derivative |
| (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid | C₁₂H₁₄O₄ | 222.24 g/mol | 4-ethoxy-3-methoxyphenyl | Increased solubility, methoxy/ethoxy groups |
Key Observations :
- Polarity: The aminosulfonyl group in the target compound enhances polarity and water solubility compared to acetyl or methoxy substituents, which may improve bioavailability .
- Biological Activity : Halogenated derivatives (e.g., 2,4-difluorophenyl in ) exhibit stronger lipophilicity, favoring membrane penetration and target binding in hydrophobic enzyme pockets .
- Natural vs. Synthetic : Natural derivatives like (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid () are associated with antioxidant properties, whereas synthetic analogs prioritize enzyme inhibition .
Research Findings
- Fragment-Based Screening: this compound was identified as a hit in NMR-based screens targeting the T7 primase active site, with IC₅₀ values comparable to indole-based inhibitors (e.g., 7-nitro-1H-indole-2-carboxylic acid) .
- Thermodynamic Binding : Surface plasmon resonance (SPR) assays revealed a binding affinity (Kd = 12 µM) for the target compound, outperforming 3-(4-acetylphenyl)acrylic acid (Kd = 45 µM) due to stronger hydrogen bonding with primase residues .
生物活性
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, also known as a sulfonamide derivative, has garnered interest due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including its anti-inflammatory and antimicrobial properties. Below is a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an acrylic acid moiety linked to a phenyl ring substituted with an aminosulfonyl group. This configuration is significant for its biological activity, particularly in modulating enzyme functions and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. The sulfonamide group enhances its affinity for targets such as cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- COX Inhibition : The compound exhibits selective inhibition of COX-2 over COX-1, which is beneficial in reducing inflammation without causing gastrointestinal side effects typically associated with non-selective NSAIDs .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against various bacterial strains .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Assays : The compound was tested in cell cultures using lipopolysaccharide (LPS) stimulation to induce inflammation. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Testing : The compound was screened against common pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating moderate antimicrobial efficacy .
In Vivo Studies
Case studies involving animal models have further elucidated the pharmacological potential of this compound:
- Carrageenan-Induced Edema Model : In this model, the compound demonstrated significant anti-inflammatory effects compared to control groups. Doses of 25 mg/kg showed notable reductions in paw edema .
- Pain Models : The compound was evaluated for its analgesic properties using various pain models, showing effectiveness comparable to established analgesics.
Data Table: Summary of Biological Activities
| Activity Type | Test Methodology | Results |
|---|---|---|
| Anti-inflammatory | LPS-induced cytokine assay | Significant reduction in TNF-α and IL-6 levels |
| Antimicrobial | MIC against S. aureus and E. coli | MIC = 50 µg/mL |
| In vivo anti-inflammatory | Carrageenan-induced edema model | 25 mg/kg reduced edema significantly |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the aminosulfonylphenyl group to the acrylic acid backbone. Catalytic systems like Pd(PPh₃)₄ in a THF/water mixture at 80°C under inert conditions are effective. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 boronic acid to acrylate) and using microwave-assisted synthesis to reduce reaction time . Purity is confirmed via TLC (silica gel, ethyl acetate/hexane 3:7) and recrystallization in ethanol/water .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm the E-configuration of the acrylic acid moiety (J = 16 Hz for trans coupling).
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
- Mass spectrometry (ESI-MS) for molecular ion detection ([M-H]⁻ at m/z 254.2).
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under nitrogen. Solubility varies: use DMSO for biological assays (10 mM stock) and aqueous buffers (pH 7.4) for kinetic studies. Degradation is minimized by avoiding prolonged exposure to high temperatures (>40°C) or acidic conditions (pH < 5) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer efficacy (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., cell lines, serum concentration). Standardize protocols using:
- Dose-response curves across multiple cell lines (e.g., HeLa, MCF-7).
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects, incubation time).
- Synergistic studies with known inhibitors (e.g., COX-2) to validate target specificity .
Q. How does the aminosulfonyl group influence the compound’s interaction with biological targets?
- Methodological Answer : The sulfonamide moiety enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase IX). Use molecular docking (AutoDock Vina) to map interactions, and compare with analogs lacking the sulfonamide group. Experimental validation via site-directed mutagenesis of key residues (e.g., Thr199 in carbonic anhydrase) can confirm binding mechanisms .
Q. What computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer : Employ QSAR models to estimate logP (predicted ~1.8) and bioavailability. DFT calculations (B3LYP/6-31G*) optimize geometry for docking studies. ADMET prediction tools (e.g., SwissADME) assess permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
Q. How can structural modifications enhance the compound’s selectivity for cancer cells over healthy cells?
- Methodological Answer : Introduce electron-withdrawing substituents (e.g., -CF₃ at the phenyl para position) to increase lipophilicity and tumor penetration. Test derivatives in 3D co-culture models (cancer/stromal cells) to evaluate selectivity. Pharmacophore modeling identifies critical features (e.g., sulfonamide spacing) for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
